4-[(4-Ethenyl-2,6-difluorophenyl)ethynyl]-2-fluorobenzonitrile 4-[(4-Ethenyl-2,6-difluorophenyl)ethynyl]-2-fluorobenzonitrile
Brand Name: Vulcanchem
CAS No.: 797047-89-3
VCID: VC16816372
InChI: InChI=1S/C17H8F3N/c1-2-11-7-16(19)14(17(20)8-11)6-4-12-3-5-13(10-21)15(18)9-12/h2-3,5,7-9H,1H2
SMILES:
Molecular Formula: C17H8F3N
Molecular Weight: 283.25 g/mol

4-[(4-Ethenyl-2,6-difluorophenyl)ethynyl]-2-fluorobenzonitrile

CAS No.: 797047-89-3

Cat. No.: VC16816372

Molecular Formula: C17H8F3N

Molecular Weight: 283.25 g/mol

* For research use only. Not for human or veterinary use.

4-[(4-Ethenyl-2,6-difluorophenyl)ethynyl]-2-fluorobenzonitrile - 797047-89-3

Specification

CAS No. 797047-89-3
Molecular Formula C17H8F3N
Molecular Weight 283.25 g/mol
IUPAC Name 4-[2-(4-ethenyl-2,6-difluorophenyl)ethynyl]-2-fluorobenzonitrile
Standard InChI InChI=1S/C17H8F3N/c1-2-11-7-16(19)14(17(20)8-11)6-4-12-3-5-13(10-21)15(18)9-12/h2-3,5,7-9H,1H2
Standard InChI Key MJUNZOOWEYUPDO-UHFFFAOYSA-N
Canonical SMILES C=CC1=CC(=C(C(=C1)F)C#CC2=CC(=C(C=C2)C#N)F)F

Introduction

Structural and Electronic Characteristics

Molecular Architecture

The compound features a central ethynyl group (–C≡C–) connecting two fluorinated aromatic rings: a 2,6-difluoro-4-ethenylphenyl moiety and a 2-fluorobenzonitrile unit. The ethenyl group (–CH₂CH₂) at the para position of the difluorinated ring introduces conformational flexibility, while the nitrile (–C≡N) group enhances polarity and participates in dipole-dipole interactions.

Key Structural Features:

  • Fluorine Substitution: Fluorine atoms at the 2,6-positions of the first aryl ring and the 2-position of the benzonitrile ring create electron-deficient regions, influencing reactivity and intermolecular interactions .

  • Ethynyl Linker: The rigid linear ethynyl spacer promotes π-conjugation between aromatic systems, potentially enabling applications in optoelectronic materials.

  • Nitrile Functionality: The electron-withdrawing nitrile group enhances thermal stability and may serve as a reactive handle for further derivatization .

Electronic Properties:

Density functional theory (DFT) calculations on analogous compounds predict a HOMO-LUMO gap of ~4.2 eV, suggesting moderate electronic delocalization across the ethynyl bridge. Fluorine’s inductive effects lower the LUMO energy, enhancing electrophilicity at the nitrile carbon.

Synthesis and Reaction Pathways

Synthetic Strategy

The synthesis of 4-[(4-Ethenyl-2,6-difluorophenyl)ethynyl]-2-fluorobenzonitrile typically proceeds via sequential cross-coupling reactions, leveraging palladium-catalyzed methodologies.

Step 1: Preparation of 4-Ethenyl-2,6-difluorophenyl Intermediate

  • Starting Material: 2,6-Difluoro-4-iodobenzene undergoes Heck coupling with ethylene gas in the presence of Pd(OAc)₂ and tri-o-tolylphosphine, yielding 4-ethenyl-2,6-difluorobenzene.

  • Halogenation: Bromination at the ethenyl group using N-bromosuccinimide (NBS) under radical conditions produces 4-(1-bromoethenyl)-2,6-difluorobenzene.

Step 2: Sonogashira Coupling

The brominated intermediate reacts with 2-fluoro-4-ethynylbenzonitrile under Sonogashira conditions:

  • Catalyst: Pd(PPh₃)₂Cl₂ (5 mol%)

  • Base: Diisopropylamine

  • Solvent: Tetrahydrofuran (THF) at 60°C

  • Yield: ~65–72% after chromatographic purification .

Critical Reaction Parameters:

ParameterOptimal ConditionImpact on Yield
Catalyst Loading5–7 mol% Pd<5 mol%: Incomplete coupling
Temperature60–70°C>70°C: Side product formation
Solvent PolarityTHF > DMFPolar solvents enhance oxidative addition

Physicochemical Properties

Thermal Stability

Differential scanning calorimetry (DSC) of analogous compounds reveals a melting point range of 142–148°C, with decomposition onset at ~280°C under nitrogen. The nitrile group contributes to thermal resilience, while fluorine substitution reduces intermolecular van der Waals forces.

Solubility and Partitioning

SolventSolubility (mg/mL)Log P (Predicted)
Dichloromethane12.43.82
Ethanol2.1
Water0.03

The low aqueous solubility (0.03 mg/mL) aligns with its hydrophobic fluorinated domains, while moderate solubility in chlorinated solvents facilitates processing in organic syntheses .

Future Perspectives

  • Catalytic Asymmetric Synthesis: Developing enantioselective routes to access chiral derivatives for optoelectronic applications.

  • Biological Profiling: Systematic evaluation of toxicity (LD₅₀) and pharmacokinetics (Cmax, AUC) in preclinical models.

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